molecular formula C11H12N2O B8697855 1H-Imidazole, 2-(3-methoxyphenyl)-1-methyl-

1H-Imidazole, 2-(3-methoxyphenyl)-1-methyl-

Cat. No. B8697855
M. Wt: 188.23 g/mol
InChI Key: DASXASRMFQYTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazole, 2-(3-methoxyphenyl)-1-methyl- is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole, 2-(3-methoxyphenyl)-1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole, 2-(3-methoxyphenyl)-1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-(3-methoxyphenyl)-1-methylimidazole

InChI

InChI=1S/C11H12N2O/c1-13-7-6-12-11(13)9-4-3-5-10(8-9)14-2/h3-8H,1-2H3

InChI Key

DASXASRMFQYTJL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=CC(=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-iodoanisole (0.6 mL, 5 mmol), 1-methyl-2-(tributylstannyl)-1H-imidazole (Bull. Chem. Soc. Jpn. 1986, 59, 677, 2.5 g, 6 mmol), and dichlorobis(triphenylphosphine)palladoim(II) (421 mg, 0.6 mmol) in N,N-dimethylformamide (10 mL) was stirred at 60° C. for 8 h under nitrogen atmosphere. The reaction mixture was poured into 2 N sodium hydroxide aqueous solution (10 mL) and the basic mixture was extracted with ethyl acetate (30 mL×6). The combined organic extracts were washed with brine (10 mL×2) and dried (sodium sulfate). After removal of solvent, the residue was purified by column chromatography on silica gel eluting with dichloromethane/methanol (20/1) to afford 724 mg (77%) of the title compound as pale orange oil: 1H-NMR (CDCl3) δ 7.39–7.33 (1H, m), 7.22–7.16 (2H, m), 7.13–7.12 (1H, m), 6.97–6.94 (2H, m), 3.86 (3H, s), 3.76 (3H, s); MS (ESI) m/z 189 (M+H)+.
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis(triphenylphosphine)palladoim(II)
Quantity
421 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
77%

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